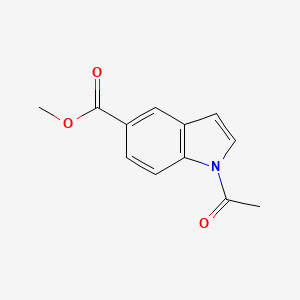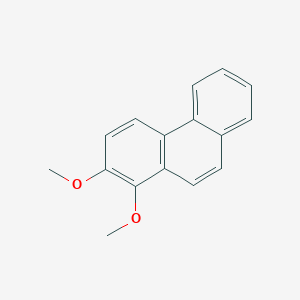![molecular formula C6H3F7O B14289274 3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene CAS No. 122817-51-0](/img/structure/B14289274.png)
3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to its reactivity and stability.
Vorbereitungsmethoden
The synthesis of 3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the hydrosilylation of 3,3,4,4-tetrafluorohexa-1,5-diene and 4-bromo-3,3,4,4-tetrafluorobut-1-ene . Industrial production methods often involve the use of specialized equipment to handle the highly reactive fluorinated intermediates and ensure the purity of the final product.
Analyse Chemischer Reaktionen
3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated alcohols or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include potassium hydroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds and polymers.
Biology: The compound’s stability and reactivity make it useful in the development of fluorinated biomolecules for research purposes.
Medicine: It is investigated for potential use in drug development, particularly in the design of fluorinated pharmaceuticals with enhanced stability and bioavailability.
Wirkmechanismus
The mechanism of action of 3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong bonds with other molecules, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and stability, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene can be compared with other fluorinated compounds such as:
- 3,3,4,4-Tetrafluoro-4-iodo-1-butene
- Perfluoro (8-cyano-5-methyl-3,6-dioxaoct-1-ene)
- 2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(1,2,2-trifluoroethenyl)oxy]hexanenitrile
These compounds share similar fluorinated structures but differ in their specific functional groups and reactivity. The unique combination of fluorine atoms and the trifluoroethenyl group in this compound provides it with distinct chemical properties, making it valuable for specialized applications.
Eigenschaften
| 122817-51-0 | |
Molekularformel |
C6H3F7O |
Molekulargewicht |
224.08 g/mol |
IUPAC-Name |
3,3,4,4-tetrafluoro-4-(1,2,2-trifluoroethenoxy)but-1-ene |
InChI |
InChI=1S/C6H3F7O/c1-2-5(10,11)6(12,13)14-4(9)3(7)8/h2H,1H2 |
InChI-Schlüssel |
OZPCECJCSCVIKN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(C(OC(=C(F)F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







